Tert-butyl 2-methyl-3-oxobutanoate
Overview
Description
Tert-butyl 2-methyl-3-oxobutanoate is a chemical compound with the CAS Number: 39149-65-0 . It has a molecular weight of 172.22 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16O3/c1-6(7(2)10)8(11)12-9(3,4)5/h6H,1-5H3 . The compound contains a total of 27 bonds; 11 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 172.22 . Other physical and chemical properties such as density, melting point, boiling point, solubility, vapor pressure, and refractive index are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Catalysis
Synthesis of Complex Molecules
Tert-butyl 2-methyl-3-oxobutanoate serves as an intermediate in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds. For instance, it has been employed in the scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry. This process demonstrates its utility in preparing building blocks for various biologically active compounds and those in material sciences containing cyclobutane ring systems labeled with deuterium atoms (Yamashita et al., 2019).
Catalysis
The compound has been noted for its role in catalytic processes, particularly in the asymmetric synthesis of (+)-trachyspic acid, showcasing its application in achieving high optical purity of synthesized compounds. The process involves an aldol reaction followed by various optimization steps to achieve the synthesis of the tumor cell heparanase inhibitor (Morokuma et al., 2008).
Environmental Applications
Photocatalytic Degradation
this compound has been implicated in environmental applications, such as the photocatalytic degradation of pollutants. A study on the efficient photocatalytic degradation of Methyl tert-butyl ether (MTBE) under Pd/ZnO and visible light irradiation highlights the potential use of related compounds in environmental remediation efforts (Seddigi et al., 2015).
Material Science
Metal Organic Chemical Vapor Deposition (MOCVD)
In the field of materials science, this compound is explored as a precursor for metal organic chemical vapor deposition (MOCVD). A study on the synthesis and characterization of hafnium tert-butylacetoacetate for HfO2 films by MOCVD showcases its utility in fabricating high-quality films for semiconductor applications (Pasko et al., 2005).
Future Directions
Mechanism of Action
Target of Action
Tert-butyl 2-methyl-3-oxobutanoate is a chemical reagent used in the preparation of a potent Bcl-2/Bcl-xL inhibitor . Bcl-2 and Bcl-xL are proteins that regulate cell death (apoptosis), and inhibiting them can lead to increased apoptosis, which is often desirable in the context of cancer treatment .
Mode of Action
It is known that the compound interacts with its targets (bcl-2 and bcl-xl) and inhibits their function . This inhibition disrupts the balance of pro-apoptotic and anti-apoptotic signals within the cell, potentially leading to increased cell death .
Biochemical Pathways
This compound affects the apoptosis pathway by inhibiting Bcl-2 and Bcl-xL . These proteins are part of the Bcl-2 family, which plays a crucial role in regulating apoptosis by controlling the release of cytochrome c from the mitochondria. When this pathway is disrupted, it can lead to increased cell death, which is beneficial in the context of cancer treatment .
Pharmacokinetics
These properties would be crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The primary result of this compound’s action is the induction of apoptosis, or programmed cell death . By inhibiting Bcl-2 and Bcl-xL, the compound disrupts the balance of cell survival and death signals, potentially leading to increased cell death. This is particularly useful in the context of cancer treatment, where promoting the death of cancer cells is a primary goal .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can impact the compound’s stability and efficacy .
Properties
IUPAC Name |
tert-butyl 2-methyl-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(7(2)10)8(11)12-9(3,4)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFZMFUCASLNCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471629 | |
Record name | TERT-BUTYL 2-METHYL-3-OXOBUTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39149-65-0 | |
Record name | TERT-BUTYL 2-METHYL-3-OXOBUTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-methyl-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.